3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine
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Overview
Description
3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine is a nitrogen-based heterocyclic organic compound with the molecular formula C5H10N4. This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It’s known that triazole derivatives can interact with their targets through hydrogen bonding and dipole interactions . The presence of the triazole ring can enhance the binding affinity of the compound to its target, leading to changes in the target’s function .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the triazole ring can enhance the bioavailability of the compound .
Result of Action
Triazole derivatives are known to have a variety of biological effects, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can actively contribute to binding to the active site of enzymes . This suggests that 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine typically involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-methyl-1H-1,2,4-triazole-3-amine: A closely related compound with a methyl group at the 5-position.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid compound with a fused triazole and thiadiazine ring
Uniqueness
3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its lipophilicity and potentially its bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-2-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRJILQXBQXHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67766-67-0 |
Source
|
Record name | 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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